molecular formula C12H21N3O4S2 B2453930 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2320172-72-1

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2453930
CAS No.: 2320172-72-1
M. Wt: 335.44
InChI Key: MPPOMSRIGZSQEY-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a sulfonamide, an imidazole, and a tetrahydrothiopyran ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydrothiopyran ring: This step involves the cyclization of a suitable precursor, such as 4-hydroxythiopyran, under acidic or basic conditions.

    Introduction of the hydroxyethoxy group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and an appropriate catalyst.

    Attachment of the imidazole ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Amines

    Substitution products: Various substituted sulfonamides

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The imidazole ring can also interact with metal ions, potentially affecting metalloprotein function. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide
  • N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide
  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide

Uniqueness

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the imidazole and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-15-8-11(13-10-15)21(17,18)14-9-12(19-5-4-16)2-6-20-7-3-12/h8,10,14,16H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOMSRIGZSQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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